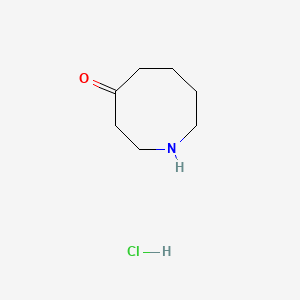
Azocan-4-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azocan-4-one hydrochloride is a chemical compound with significant interest in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of azocan-4-one hydrochloride typically involves the reaction of azocane with hydrochloric acid. One common method is the aza-Michael addition, where azocane reacts with an acrylate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to form the desired product . The reaction conditions usually involve moderate temperatures and controlled pH to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and can produce large quantities of the compound efficiently. The use of dichloromethane as a solvent and subsequent basification to isolate the product is a common practice .
Analyse Des Réactions Chimiques
Types of Reactions
Azocan-4-one hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to azocane.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted azocanes and their derivatives, which can be further utilized in different applications.
Applications De Recherche Scientifique
Azocan-4-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and polymers.
Biology: It serves as a precursor for biologically active compounds and is used in the study of enzyme interactions.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which azocan-4-one hydrochloride exerts its effects involves its interaction with various molecular targets. It can act as an inhibitor or activator of specific enzymes, depending on the context of its use. The pathways involved often include the modulation of enzyme activity and the alteration of cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Azocane: The parent compound, which lacks the hydrochloride group.
Azetidine: A smaller ring structure with similar properties.
Oxetane: Another heterocyclic compound with oxygen instead of nitrogen.
Uniqueness
Azocan-4-one hydrochloride is unique due to its specific ring size and the presence of the hydrochloride group, which imparts distinct chemical reactivity and solubility properties. This makes it particularly useful in applications where these characteristics are advantageous .
Propriétés
Formule moléculaire |
C7H14ClNO |
|---|---|
Poids moléculaire |
163.64 g/mol |
Nom IUPAC |
azocan-4-one;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c9-7-3-1-2-5-8-6-4-7;/h8H,1-6H2;1H |
Clé InChI |
MCHPZFUZUYLYSR-UHFFFAOYSA-N |
SMILES canonique |
C1CCNCCC(=O)C1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















